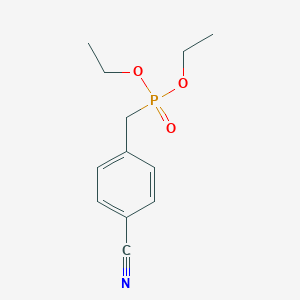

Diethyl (4-Cyanobenzyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48805. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWOYIWKNJHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287061 | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-41-6 | |

| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (4-Cyanobenzyl)phosphonate: A Technical Guide for Researchers

CAS Number: 1552-41-6

This technical guide provides an in-depth overview of Diethyl (4-Cyanobenzyl)phosphonate, a versatile reagent with significant applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1552-41-6 | [1] |

| Molecular Formula | C₁₂H₁₆NO₃P | [1] |

| Molecular Weight | 253.24 g/mol | [1] |

| IUPAC Name | diethyl [(4-cyanophenyl)methyl]phosphonate | [1] |

| Synonyms | (4-Cyanobenzyl)phosphonic acid diethyl ester, 4-(Diethylphosphonomethyl)benzonitrile | [2] |

| Melting Point | 31-34 °C | |

| Boiling Point | 169 °C (at 760 mmHg) | |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), methanol, and ethanol. | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 4-cyanobenzyl halide (typically bromide or chloride) with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

4-Cyanobenzyl bromide

-

Triethyl phosphite

-

An inert solvent (e.g., toluene or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzyl bromide in an equal volume of an inert solvent.

-

Add triethyl phosphite (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil that may solidify upon standing.

The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.[4][5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The following is a general protocol for the Horner-Wadsworth-Emmons reaction using this compound with an aromatic aldehyde to synthesize a stilbene derivative.

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.

Note: The choice of base and solvent can influence the stereoselectivity of the reaction. For the synthesis of (Z)-alkenes, modified conditions, such as the Still-Gennari modification, may be employed.[4]

Applications in Drug Development

Phosphonates are a class of compounds that have garnered significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules. Their resistance to enzymatic hydrolysis makes them attractive for the design of enzyme inhibitors and other therapeutic agents.

While the direct biological activity of this compound is not extensively documented, its derivatives have shown promise in drug discovery. A notable example is the compound NO-1886, a derivative of this compound, which has been identified as a potent activator of lipoprotein lipase (LPL).[6] LPL is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[7] Activation of LPL can lead to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it a potential therapeutic target for dyslipidemia and related cardiovascular diseases.[6][8]

The synthetic utility of this compound in the Horner-Wadsworth-Emmons reaction makes it a valuable building block for the synthesis of a variety of complex molecules, including potential drug candidates. The cyanobenzyl moiety can be further functionalized, providing a handle for the introduction of diverse pharmacophores.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. Its utility extends to the synthesis of complex molecules with potential applications in drug discovery, as exemplified by the development of lipoprotein lipase activators. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in research and development.

References

- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Lipoprotein lipase activator NO-1886 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoprotein lipase - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl (4-Cyanobenzyl)phosphonate via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl (4-Cyanobenzyl)phosphonate, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the robust and widely utilized Michaelis-Arbuzov reaction, detailing both classical and modern catalyzed methodologies. This document includes detailed experimental protocols, comparative data on reaction conditions, and characterization information to support reproducible and efficient synthesis.

Introduction to the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become a cornerstone of organophosphorus chemistry.[2]

The reaction typically proceeds through a two-step SN2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the displacement of the halide and the formation of a phosphonium salt intermediate.[1][2]

-

Dealkylation: The displaced halide anion then attacks one of the alkoxy groups of the phosphonium intermediate, leading to the formation of the final phosphonate product and a new alkyl halide as a byproduct.[1][2]

Benzyl halides, such as 4-cyanobenzyl bromide or chloride, are excellent substrates for the Michaelis-Arbuzov reaction due to the stability of the benzylic carbocation-like transition state.

Reaction Parameters and Quantitative Data

The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including temperature, reaction time, and the use of catalysts. The following tables summarize quantitative data for the synthesis of benzyl phosphonates under various conditions.

Table 1: Comparison of Uncatalyzed vs. Catalyzed Synthesis of Diethyl Benzylphosphonate

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical | None | 150-160 | 2-4 | High | [3] |

| Lewis Acid | ZnBr₂ (0.2 equiv) | Room Temp | 1 | High | [3] |

| PEG/KI System | KI (0.3 equiv) | Room Temp | 6 | Good to Excellent | [4] |

Table 2: Effect of Temperature on a Catalyzed Michaelis-Arbuzov Reaction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| CeCl₃·7H₂O-SiO₂ | Room Temp | 12 | 62.7 |

| CeCl₃·7H₂O-SiO₂ | 35 | 10 | 75.8 |

| CeCl₃·7H₂O-SiO₂ | 40 | 8 | 85.3 |

| CeCl₃·7H₂O-SiO₂ | 45 | 8 | 85.5 |

Note: The data in Table 2 is for a CeCl₃·7H₂O-SiO₂ catalyzed solvent-free reaction and is presented to illustrate the general trend of temperature effects.[3]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the two-step SN2 mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocols

Protocol 1: Classical Thermal Synthesis

This protocol describes the traditional, uncatalyzed Michaelis-Arbuzov reaction performed at elevated temperatures.

Materials:

-

4-Cyanobenzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 - 1.5 equivalents)[3]

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Charge the flask with 4-cyanobenzyl bromide and triethyl phosphite.

-

Heat the reaction mixture to 150-160°C with stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.[3]

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol outlines a milder, catalyzed version of the reaction using a Lewis acid.[3]

Materials:

-

4-Cyanobenzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

Procedure:

-

To a solution of 4-cyanobenzyl bromide in dichloromethane, add triethyl phosphite.

-

Add zinc bromide to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[3]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.[3]

Protocol 3: PEG/KI Catalytic System at Room Temperature

This environmentally benign protocol avoids high temperatures and volatile organic solvents.[4]

Materials:

-

4-Cyanobenzyl halide (1 mmol)

-

Diethyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

Polyethylene glycol (PEG-400) (0.5 g)

Procedure:

-

To a stirred mixture of 4-cyanobenzyl halide, diethyl phosphite, K₂CO₃, and KI, add PEG-400.[4]

-

Stir the reaction mixture at room temperature for 6 hours.[4]

-

Monitor the progress of the reaction by TLC.

-

After completion, extract the product with diethyl ether (2 x 10 mL).[4]

-

The obtained residual oil can be further purified by column chromatography (petroleum ether/ethyl acetate).[4]

Purification and Characterization

Purification:

-

Vacuum Distillation: This is the most common method for purifying the product from the classical thermal synthesis, effectively removing the volatile ethyl bromide byproduct and excess triethyl phosphite.

-

Flash Column Chromatography: For catalyzed reactions and for achieving high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically used as the eluent.

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₆NO₃P |

| Molecular Weight | 253.23 g/mol [5] |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃) | Similar to diethyl benzylphosphonate with characteristic aromatic protons shifted due to the cyano group. Expected signals: aromatic protons (δ ~7.3-7.6 ppm), benzylic CH₂ (doublet, δ ~3.2 ppm, JHP ≈ 22 Hz), OCH₂ (multiplet, δ ~4.0 ppm), and CH₃ (triplet, δ ~1.2 ppm). |

| ³¹P NMR (CDCl₃) | A single peak is expected. For diethyl benzylphosphonate, the chemical shift is around δ 24.5 ppm. The presence of the electron-withdrawing cyano group may cause a slight downfield shift. A spectrum available on PubChem shows a single peak.[3] |

| Mass Spectrometry | Predicted [M+H]⁺: 254.09406.[6] |

Troubleshooting and Side Reactions

-

Low Yield:

-

Incomplete Reaction: Increase reaction time or temperature (for thermal synthesis). Ensure reagents are pure and dry.

-

Steric Hindrance: While not a major issue for this substrate, highly substituted analogues may react slower.

-

Reactivity of Halide: 4-Cyanobenzyl bromide is generally more reactive than the chloride.[3]

-

-

Side Reactions:

-

Perkow Reaction: This is a competing reaction for α-halo ketones and is not relevant for this synthesis.[2]

-

Reaction with Byproduct: The newly formed ethyl halide can potentially react with the starting triethyl phosphite, though this is less of a concern when the starting benzyl halide is more reactive.[3]

-

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and versatile process. For large-scale, cost-effective production, the classical thermal method is robust. For milder conditions and easier purification, catalyzed methods, particularly those using Lewis acids or phase-transfer catalysts in benign solvent systems, offer excellent alternatives. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high yield of the pure product, a valuable building block for further synthetic transformations in drug discovery and materials science.

References

- 1. PubChemLite - this compound (C12H16NO3P) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl cyanophosphonate | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

physical and chemical properties of Diethyl (4-Cyanobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Diethyl (4-Cyanobenzyl)phosphonate. The document details the compound's identifiers, computed physicochemical properties, and key spectroscopic data. Standardized experimental protocols for its synthesis via the Michaelis-Arbuzov reaction and subsequent purification are presented. The guide also explores the reactivity of this compound, with a focus on its application in the Horner-Wadsworth-Emmons reaction. Furthermore, potential biological activities, including its role as an antimicrobial agent and enzyme inhibitor, are discussed, along with its potential interaction with signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Compound Identification and Physical Properties

This compound is an organophosphorus compound characterized by a cyanobenzyl group attached to a diethyl phosphonate moiety.

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzonitrile |

| CAS Number | 1552-41-6 |

| Molecular Formula | C₁₂H₁₆NO₃P |

| Molecular Weight | 253.23 g/mol |

| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC |

| InChI Key | MFXWOYIWKNJHPC-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 253.08678 g/mol |

| Monoisotopic Mass | 253.08678 g/mol |

| Topological Polar Surface Area | 59.3 Ų |

| Heavy Atom Count | 17 |

| Complexity | 305 |

Physical Description: Commercially available this compound is typically a white to colorless or almost white to almost colorless powder, lump, or clear liquid.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-cyanobenzyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is a representative procedure based on the classical Michaelis-Arbuzov reaction for analogous benzylphosphonates.

Materials:

-

4-Cyanobenzyl bromide (1.0 equivalent)

-

Triethyl phosphite (1.2 - 1.5 equivalents)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Charge the flask with 4-cyanobenzyl bromide and anhydrous toluene.

-

Add triethyl phosphite to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

Diagram of the Michaelis-Arbuzov Reaction Workflow:

Caption: Workflow of the Michaelis-Arbuzov reaction for phosphonate synthesis.

Purification Protocol

The crude product from the synthesis can be purified by either vacuum distillation or column chromatography.

Protocol 1: Vacuum Distillation

-

Assemble a vacuum distillation apparatus.

-

Carefully heat the crude product under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly higher than that of any remaining triethyl phosphite.

Protocol 2: Flash Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization

Table 3: Predicted and Representative Spectroscopic Data

| Technique | Data (for Diethyl Benzylphosphonate as a reference where specific data is unavailable) |

| ¹H NMR | δ (ppm): 1.23 (t, 6H, J=7.2 Hz, -OCH₂CH ₃), 3.14 (d, 2H, J=21.6 Hz, P-CH ₂-Ar), 3.96-4.04 (m, 4H, -OCH ₂CH₃), 7.24-7.30 (m, Ar-H ). For the 4-cyano derivative, the aromatic protons would appear as two doublets.[4] |

| ¹³C NMR | δ (ppm): 16.2 (d, J=6.0 Hz, -OCH₂C H₃), 33.7 (d, J=137.0 Hz, P-C H₂-Ar), 62.0 (d, J=7.0 Hz, -OC H₂CH₃), 126.7 (d, J=3.0 Hz), 128.4 (d, J=3.0 Hz), 129.7 (d, J=6.0 Hz), 131.5 (d, J=8.0 Hz). The cyano group would introduce a signal around 118 ppm and the quaternary carbon attached to it around 112 ppm.[5][6] |

| ³¹P NMR | δ (ppm): ~24.5 (referenced to 85% H₃PO₄). The chemical shift is influenced by the electronic nature of the benzyl group.[7][8] |

| FT-IR | ν (cm⁻¹): ~2230 (C≡N stretch), ~1250 (P=O stretch), ~1030 (P-O-C stretch), ~3000-2800 (C-H stretch). |

| Mass Spec. | Predicted [M+H]⁺ = 254.0941. Fragmentation may involve loss of ethoxy groups and cleavage of the benzyl-phosphorus bond.[1] |

Chemical Properties and Reactivity

Horner-Wadsworth-Emmons Reaction

A primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes with high (E)-stereoselectivity.[2][9][10] The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Stability and Hydrolysis

Phosphonate esters are generally more stable to hydrolysis than their phosphate ester counterparts. However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid.[11][12][13] The rate of hydrolysis is influenced by pH and temperature. The electron-withdrawing nature of the cyano group may influence the stability of the P-C bond.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzylphosphonates has shown interesting pharmacological potential.

Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli.[14] The proposed mechanism may involve the induction of oxidative stress within the bacterial cells.

Enzyme Inhibition

Phosphonates are known to act as mimics of the tetrahedral transition state of substrate hydrolysis, making them potential inhibitors of various enzymes, particularly phosphatases.[15][16][17] Aryl-containing phosphonates have been shown to inhibit protein-tyrosine phosphatases (PTPs), which are key regulators in cellular signaling.

Potential Involvement in Signaling Pathways

Organophosphorus compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19][20] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The structural similarity of phosphonates to phosphates suggests that this compound could potentially interact with kinases or phosphatases within these pathways, although this requires experimental validation.

Diagram of a Simplified MAPK Signaling Pathway:

References

- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]

- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 7. benchchem.com [benchchem.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of MAP kinases in the cytotoxicity of acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Analysis and Characterization of Diethyl (4-Cyanobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Diethyl (4-Cyanobenzyl)phosphonate, a versatile intermediate in organic synthesis. This document details the key spectroscopic and physical data, outlines experimental protocols for its synthesis and analysis, and presents visualizations of the synthetic pathway.

Core Compound Properties

This compound is an organophosphorus compound with the chemical formula C₁₂H₁₆NO₃P.[1] Its structure features a diethyl phosphonate group attached to a benzyl moiety, which is substituted with a cyano group at the para position. This combination of functional groups makes it a valuable reagent, particularly in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles.

| Property | Value |

| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzonitrile |

| Molecular Formula | C₁₂H₁₆NO₃P |

| Molecular Weight | 253.23 g/mol |

| CAS Number | 1552-41-6 |

| Appearance | Predicted: Colorless oil or solid |

Spectroscopic and Physical Data

Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

The predicted proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl groups of the phosphonate and the benzyl moiety. The chemical shifts and coupling constants are influenced by the phosphorus nucleus.

| Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Coupling Constant (J) in Hz |

| ~ 7.6 | d | 2H, Ar-H (ortho to CN) | J ≈ 8 Hz |

| ~ 7.4 | d | 2H, Ar-H (ortho to CH₂P) | J ≈ 8 Hz |

| ~ 4.1 | dq | 4H, O-CH₂ | J(H,H) ≈ 7 Hz, J(H,P) ≈ 7 Hz |

| ~ 3.2 | d | 2H, CH₂-P | J(H,P) ≈ 22 Hz |

| ~ 1.3 | t | 6H, O-CH₂-CH₃ | J(H,H) ≈ 7 Hz |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

The carbon NMR spectrum will show distinct signals for the aromatic, benzylic, and ethyl carbons, with characteristic coupling to the phosphorus atom.

| Chemical Shift (ppm) | Assignment | Predicted C-P Coupling Constant (J) in Hz |

| ~ 138 | Ar-C (ipso to CH₂P) | J ≈ 6 Hz |

| ~ 132 | Ar-CH (ortho to CN) | |

| ~ 130 | Ar-CH (ortho to CH₂P) | J ≈ 3 Hz |

| ~ 119 | Ar-C (ipso to CN) | |

| ~ 112 | CN | |

| ~ 62 | O-CH₂ | J ≈ 7 Hz |

| ~ 34 | CH₂-P | J ≈ 138 Hz |

| ~ 16 | O-CH₂-CH₃ | J ≈ 6 Hz |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will display characteristic absorption bands for the nitrile, phosphonate, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2230 | C≡N (Nitrile) |

| ~ 1250 | P=O (Phosphonate) |

| ~ 1050, 1020 | P-O-C (Phosphonate) |

| ~ 3050, 1600, 1500 | Aromatic C-H & C=C |

Table 2.4: Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

| m/z | Assignment |

| 253.0868 | [M]⁺ (Monoisotopic Mass) |

| 254.0941 | [M+H]⁺ |

| 276.0760 | [M+Na]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. The following protocols provide a detailed methodology for its synthesis and characterization.

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the reaction of 4-(bromomethyl)benzonitrile with triethyl phosphite.

Materials:

-

4-(bromomethyl)benzonitrile

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(bromomethyl)benzonitrile (1.0 equivalent).

-

Add an excess of triethyl phosphite (1.5 - 2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene.

-

Heat the reaction mixture to reflux (approximately 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the reaction was performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the purified product (10-20 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled spectrum should be obtained.

³¹P NMR Spectroscopy:

-

Using the same sample prepared for ¹H and ¹³C NMR, acquire a proton-decoupled ³¹P NMR spectrum.

-

Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

If the product is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry:

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

Synthesis Pathway

The synthesis of this compound via the Michaelis-Arbuzov reaction is a two-step process involving the formation of a phosphonium intermediate followed by dealkylation.

Caption: Michaelis-Arbuzov reaction pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

Navigating the Spectroscopic Landscape of Diethyl (4-Cyanobenzyl)phosphonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for Diethyl (4-Cyanobenzyl)phosphonate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization and experimental protocols related to this compound.

¹H and ³¹P NMR Spectral Data

The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ³¹P NMR analyses, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.63 | Doublet (d) | 8.1 | 2H | Ar-H |

| 7.42 | Doublet (d) | 8.1 | 2H | Ar-H |

| 4.10-4.01 | Multiplet (m) | - | 4H | -O-CH₂ -CH₃ |

| 3.20 | Doublet (d) | JHP = 22.0 | 2H | Ar-CH₂ -P |

| 1.26 | Triplet (t) | 7.1 | 6H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Data sourced from Kumar et al. (2018).

Table 2: ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 25.47 | Singlet | CDCl₃ |

| 24.5 | Not specified | Not specified |

Data sourced from Kumar et al. (2018) and another publicly available database. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR spectra for diethyl alkyl phosphonates, which can be adapted for this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 3-4 s

-

Spectral width: -2 to 12 ppm

-

³¹P NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃

-

Reference: 85% H₃PO₄ as an external standard (δ 0.00 ppm).

-

Acquisition Parameters:

-

Number of scans: 64-128

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1-2 s

-

Spectral width: -50 to 100 ppm

-

Proton Decoupling: Waltz-16 or similar broadband decoupling sequence.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Safety, Handling, and MSDS of Diethyl (4-Cyanobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Diethyl (4-Cyanobenzyl)phosphonate (CAS No. 1552-41-6). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide synthesizes available data on the hazards, safe handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties of this compound. All quantitative data is presented in structured tables for clarity. Additionally, experimental workflows and logical relationships for safety and handling are visualized using diagrams.

Chemical Identification and Physical Properties

This compound is an organophosphorus compound with the chemical formula C₁₂H₁₆NO₃P.[1] It is recognized by its CAS number 1552-41-6.[1] The following table summarizes its key identification and physical properties.

| Property | Value | Source |

| IUPAC Name | diethyl [(4-cyanophenyl)methyl]phosphonate | PubChem[1] |

| Synonyms | (4-Cyanobenzyl)phosphonic Acid Diethyl Ester, 4-(Diethylphosphonomethyl)benzonitrile | TCI America, PubChem[1][2] |

| CAS Number | 1552-41-6 | TCI America[1] |

| Molecular Formula | C₁₂H₁₆NO₃P | TCI America[1] |

| Molecular Weight | 253.24 g/mol | TCI America[1] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | TCI America[2] |

| Purity | >98.0% (GC) | TCI America[2] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its toxicity upon ingestion or contact with skin, as well as its potential to cause skin and eye irritation.[1]

GHS Hazard Statements:

| Code | Statement | Source |

| H301 | Toxic if swallowed | PubChem, TCI America[1][2][3][4][5] |

| H311 | Toxic in contact with skin | PubChem[1] |

| H331 | Toxic if inhaled | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] |

| H319 | Causes serious eye irritation | PubChem[1] |

| H335 | May cause respiratory irritation | PubChem |

Precautionary Statements:

| Code | Statement | Source |

| P264 | Wash hands thoroughly after handling | TCI America |

| P270 | Do not eat, drink or smoke when using this product | TCI America[2][3][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | TCI America |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | TCI America[2][3][4][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | TCI America[3][4] |

| P330 | Rinse mouth | TCI America[2][3][4][5] |

| P405 | Store locked up | TCI America[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant | TCI America[5] |

Note: The GHS classification "Toxic if swallowed, in contact with skin or if inhaled" (H301+H311+H331) is indicated by 50% of notifications, while "Toxic if swallowed" (H301) is indicated by the other 50%. "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are indicated by 100% of notifications. "May cause respiratory irritation" (H335) is indicated by 50% of notifications.[1]

Toxicological Information

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling toxic organophosphorus compounds in a research setting.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[6]

-

Weighing: If handling a solid form, weigh the compound in a fume hood to avoid inhalation of dust.

-

Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothing should be laundered separately before reuse.[6]

Storage

-

Container: Keep the compound in its original, tightly sealed container.[6]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the initial first aid steps upon exposure.

Caption: First aid procedures for different routes of exposure.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: A solid stream of water may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and phosphorus.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Conclusion

This compound is a toxic compound that requires careful handling and strict adherence to safety protocols. This guide provides essential information for researchers and professionals to work safely with this substance. It is imperative to consult the most recent and specific Safety Data Sheet provided by the supplier before use and to have a thorough understanding of the emergency procedures. The absence of comprehensive toxicological data underscores the need for a cautious and risk-averse approach when handling this compound.

References

- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1552-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Diethyl (4-cyanophenyl)phosphonate | C11H14NO3P | CID 3613497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nerve agent - Wikipedia [en.wikipedia.org]

- 5. extension.purdue.edu [extension.purdue.edu]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of Diethyl (4-Cyanobenzyl)phosphonate in the Horner-Wadsworth-Emmons Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. This powerful olefination method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[1][2] Within the diverse arsenal of HWE reagents, diethyl (4-cyanobenzyl)phosphonate has emerged as a particularly valuable building block. The presence of the electron-withdrawing cyano group on the benzyl moiety significantly influences the reactivity of the phosphonate and the stereochemical outcome of the reaction, making it a strategic choice for the synthesis of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the HWE reaction, detailing its synthesis, reaction mechanism, stereocontrol, and applications in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-cyanobenzyl bromide. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound

Materials:

-

4-Cyanobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or argon inlet

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add 4-cyanobenzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2-1.5 equivalents) to the flask.

-

The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Heat the reaction mixture to 140-160 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

The Horner-Wadsworth-Emmons Reaction: Mechanism and the Influence of the Cyano Group

The HWE reaction commences with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom by a suitable base, forming a resonance-stabilized phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to a transient four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[4]

The stereochemical outcome of the HWE reaction is a critical consideration. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3] This preference is attributed to the reversibility of the initial addition and the equilibration of the intermediates leading to the more stable (E)-oxaphosphetane.

However, the presence of the electron-withdrawing cyano group in this compound can significantly alter this stereochemical preference. Under specific conditions, known as the Still-Gennari modification, the use of phosphonates bearing electron-withdrawing groups, in conjunction with strongly dissociating bases (e.g., potassium hexamethyldisilazide, KHMDS) and crown ethers in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures, can lead to the preferential formation of the (Z)-alkene.[2][5] This is because the electron-withdrawing group accelerates the rate of elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the less stable (Z)-isomer.

Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Application in Drug Development: Synthesis of Biologically Active Cyanostilbenes

The stilbene scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6][7] Cyanostilbenes, in particular, have garnered significant interest as potential therapeutic agents. The HWE reaction utilizing this compound provides a direct and efficient route to these valuable compounds.

A notable example is the synthesis of 2-naphthaleno cyanostilbenes, which have demonstrated potent anticancer activity.[1] While the original study employed a different phosphonate, the methodology is directly applicable to this compound for the synthesis of analogous cyanostilbene derivatives.

Experimental Protocol: Synthesis of (E)-4-(2-(Naphthalen-2-yl)vinyl)benzonitrile

Materials:

-

This compound

-

2-Naphthaldehyde

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of 2-naphthaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile as a solid.

Quantitative Data

The yield and stereoselectivity of the HWE reaction are influenced by several factors, including the nature of the aldehyde, the base, the solvent, and the reaction temperature. While specific data for the reaction of this compound is not extensively tabulated in the literature, the following table summarizes the anticancer activity of structurally related cyanostilbenes synthesized via an analogous HWE reaction, demonstrating the utility of this approach in generating potent drug candidates.[1]

| Compound | Description | GI50 (COLO 205) | GI50 (SF-539) | GI50 (SK-MEL-5) | GI50 (MDA-MB-435) |

| 5b | (Z)-2-(3,4-Dimethoxyphenyl)-3-(naphthalen-2-yl)acrylonitrile | 1.10 µM | 1.25 µM | 1.30 µM | 1.40 µM |

| 5c | (Z)-3-(Naphthalen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | ≤ 25 nM | ≤ 25 nM | ≤ 25 nM | ≤ 25 nM |

GI50 represents the concentration required to inhibit the growth of the cancer cell line by 50%.

Logical Workflow for Synthesis and Biological Evaluation

The development of novel drug candidates using this compound in an HWE reaction follows a logical progression from chemical synthesis to biological testing.

Figure 2: A typical workflow for the synthesis and biological evaluation of cyanostilbene drug candidates.

Conclusion

This compound is a versatile and powerful reagent in the Horner-Wadsworth-Emmons reaction. The electron-withdrawing cyano group not only influences the reactivity of the phosphonate but also provides a handle for tuning the stereochemical outcome of the olefination. This strategic placement of functionality makes it an invaluable tool for the synthesis of complex molecules, particularly in the context of drug discovery. The ability to efficiently construct cyanostilbene scaffolds, which are known to possess potent biological activities, highlights the importance of this compound in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, offering a valuable resource for researchers in the field of organic and medicinal chemistry.

References

- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Horner-Wadsworth-Emmons Reaction with Stabilized Phosphonates: A Mechanistic Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] A modification of the Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which react with aldehydes and ketones to yield alkenes, predominantly of the (E)-stereoisomer, and a water-soluble phosphate byproduct that is easily removed.[2][3][4] This guide provides an in-depth exploration of the core mechanism of the HWE reaction involving stabilized phosphonates, targeted at researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The HWE reaction with stabilized phosphonates—those bearing an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile alpha to the phosphorus atom—proceeds through a well-studied, multi-step mechanism. The presence of the EWG is crucial for stabilizing the intermediate carbanion and facilitating the final elimination step.[2][5]

The overall mechanism can be described in four key stages:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base (e.g., NaH, NaOMe, BuLi) to form a resonance-stabilized phosphonate carbanion.[2][6] These carbanions are generally more nucleophilic and less basic than the analogous phosphonium ylides used in the Wittig reaction.[2][7]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[6] This addition is typically the rate-limiting step of the reaction and results in the formation of diastereomeric β-alkoxyphosphonate intermediates (erythro and threo).[2][8]

-

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. For stabilized phosphonates, the initial nucleophilic addition is often reversible, allowing for equilibration between the erythro and threo intermediates.[2][9]

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the final alkene product and a dialkyl phosphate salt.[2] The thermodynamic stability of the intermediates dictates the stereochemical outcome, with the more stable threo intermediate leading preferentially to the (E)-alkene.[3][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. youtube.com [youtube.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

An In-depth Technical Guide to Diethyl (4-Cyanobenzyl)phosphonate: Synthesis, Procurement, and Application in the Development of Bioactive Stilbenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl (4-Cyanobenzyl)phosphonate, a key reagent in organic synthesis, with a particular focus on its procurement, synthesis, and application in the development of biologically active molecules. This document details commercial suppliers, experimental protocols for its synthesis and use, and its role in the creation of stilbene derivatives with potential therapeutic and diagnostic applications, particularly in the field of neurodegenerative diseases.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 98% or higher.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | D3323 | >98.0% (GC) | 5g, 25g[1][2] |

| AK Scientific, Inc. | 7631AL | Not specified | Inquire for details[3] |

| Amadis Chemical | Not specified | Not specified | 10mg and larger[4] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Not specified | 1kg and larger[4] |

| Hangzhou Yierdechem Co. Ltd. | Not specified | Not specified | Inquire for details[4] |

| Henan Allgreen Chemical Co.,Ltd. | Not specified | High quality | Inquire for details[4] |

| Hubei Shengliyuan New Materials Co., Ltd. | Not specified | Not specified | 1kg and larger[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1552-41-6 | [2] |

| Molecular Formula | C₁₂H₁₆NO₃P | [5] |

| Molecular Weight | 253.24 g/mol | [5] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |

| Melting Point | 200-202 °C | [6] |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like THF and MeOH. | [7][8] |

| ³¹P NMR (CDCl₃) | δ 19.68 ppm | [6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 4-cyanobenzyl halide (typically bromide) with a trialkyl phosphite, such as triethyl phosphite.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on literature reports for the Michaelis-Arbuzov synthesis of this compound.[6][9]

Materials:

-

4-Cyanobenzyl bromide

-

Triethyl phosphite

-

Anhydrous tetrahydrofuran (THF) (optional, for catalyzed reactions)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (optional, as a catalyst)[6]

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottomed flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-cyanobenzyl bromide (1.0 equivalent).

-

Reagent Addition: Add triethyl phosphite (1.1-1.2 equivalents). For a catalyzed reaction, a catalytic amount of CeCl₃·7H₂O can be added, and the reactants can be dissolved in an appropriate solvent like THF.[6]

-

Reaction Conditions:

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up:

-

Once the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

The crude product is obtained.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.[6]

Application in the Synthesis of Stilbene Derivatives via the Horner-Wadsworth-Emmons Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly stilbene derivatives, with high (E)-stereoselectivity. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde to yield the corresponding alkene.

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of (E)-stilbene derivatives.

Detailed Experimental Protocol for Stilbene Synthesis

The following protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction using this compound to synthesize a stilbene derivative.[7][8]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 6-dimethylaminobenzothiazole-2-carbaldehyde)[8]

-

Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol (MeOH))

-

Round-bottomed flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Apparatus for filtration

-

Solvents for extraction and purification (e.g., Dichloromethane, water, brine)

-

Drying agent (e.g., Sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

In a dry flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF or MeOH).

-

Cool the solution in an ice bath.

-

Slowly add the base (e.g., NaH, 1.1-2.5 equivalents, or NaOMe solution) to the stirred solution.[7][8]

-

Allow the mixture to stir at 0 °C or room temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Dissolve the aromatic aldehyde (1.0 equivalent) in the same anhydrous solvent.

-

Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours to overnight). The progress can be monitored by TLC.[8]

-

-

Work-up:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

If a solid product precipitates, it can be collected by filtration.[8]

-

If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure stilbene derivative.

Relevance in Drug Development: Probes for β-Amyloid Plaques

The stilbene derivatives synthesized using this compound have shown significant potential in the field of drug development, particularly as imaging agents for neurodegenerative diseases. For instance, certain push-pull benzothiazole derivatives, which are a class of stilbenes, have been synthesized and evaluated as probes for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[8][10] These compounds exhibit excellent affinity for synthetic Aβ(1-42) aggregates and can clearly visualize β-amyloid plaques in brain tissue from Alzheimer's disease models.[8] This highlights the importance of this compound as a key building block in the development of novel diagnostic tools for Alzheimer's disease.

Conclusion

This compound is a versatile and commercially accessible reagent that plays a crucial role in modern organic synthesis. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its efficient application in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for researchers. The ability to synthesize a wide range of stilbene derivatives, some of which have demonstrated potential as imaging agents for Alzheimer's disease, underscores the significance of this compound in the ongoing efforts of drug discovery and development. This guide provides the necessary technical information for researchers and scientists to effectively procure, synthesize, and utilize this compound in their research endeavors.

References

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound | 1552-41-6 | TCI AMERICA [tcichemicals.com]

- 3. 1552-41-6 this compound AKSci 7631AL [aksci.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. imedpub.com [imedpub.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 9. (4-Cyanophenyl)phosphonic acid|High Purity [benchchem.com]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl (4-Cyanobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This reaction is particularly advantageous over the traditional Wittig reaction due to the enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

This document provides detailed application notes and a representative protocol for the use of Diethyl (4-Cyanobenzyl)phosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of various (E)-4-cyanostilbene derivatives. These products are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The first step involves the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom by a suitable base, forming a resonance-stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step. The resulting betaine intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the final alkene product and a water-soluble dialkyl phosphate salt.[1]

Experimental Protocol: Synthesis of (E)-4-(4-Methoxystyryl)benzonitrile

This protocol details a representative procedure for the reaction of this compound with 4-methoxybenzaldehyde to yield (E)-4-(4-methoxystyryl)benzonitrile.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via syringe.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Aldehyde:

-

Cool the resulting solution of the phosphonate anion to 0 °C.

-

Slowly add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-